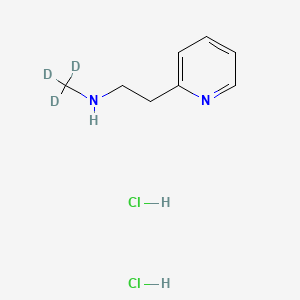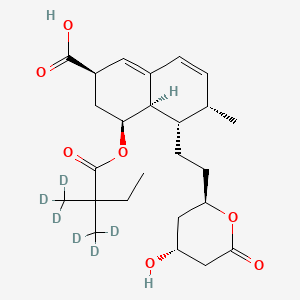
ベタヒスチン-d3 ジヒドロクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ベタヒスチン-d3 (塩酸塩)は、ヒスタミン様抗めまい薬であるベタヒスチンの重水素化された形態です。 主にメニエール病に関連する症状、例えばめまい、耳鳴り、難聴の治療に使用されます 。重水素化された形態であるベタヒスチン-d3は、その安定同位体標識のために、ベタヒスチンの薬物動態と代謝を研究する科学研究において頻繁に使用されます。
科学的研究の応用
Betahistine-d3 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of betahistine in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of betahistine.
Drug Interaction Studies: Used to investigate potential interactions between betahistine and other drugs.
Clinical Research: Employed in clinical trials to evaluate the efficacy and safety of betahistine in treating Ménière’s disease.
作用機序
ベタヒスチン-d3 (塩酸塩)は、主にヒスタミン受容体への作用によってその効果を発揮します。 ヒスタミンH1受容体では弱いアゴニストとして作用し、ヒスタミンH3受容体ではアンタゴニストとして作用します 。 この二重作用により、内耳の血管拡張と透過性増加が起こり、内リンパ液圧を下げることでメニエール病の症状を軽減します .
類似の化合物との比較
ベタヒスチン-d3 (塩酸塩)は、他のヒスタミンアナログや抗めまい薬と比較することができます。
ベタヒスチン塩酸塩: 非重水素化された形態であり、臨床設定で一般的に使用されます.
ベタヒスチンメシル酸塩: ベタヒスチンの別の塩の形態であり、塩酸塩の形態と交換して使用されますが、薬物動態特性が異なります.
ジメンヒドリネート: 乗り物酔いやめまいの治療に使用される抗ヒスタミン薬ですが、作用機序が異なります.
ベタヒスチン-d3 (塩酸塩)は、その安定同位体標識のためにユニークであり、研究設定において、詳細な薬物動態と代謝研究に特に価値があります .
生化学分析
Biochemical Properties
Betahistine-d3 dihydrochloride interacts with histamine receptors, specifically, it acts as an agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor . These interactions play a crucial role in its biochemical reactions . The compound’s molecular properties have been studied using ab initio MO-LCAO-SCF method .
Cellular Effects
Betahistine-d3 dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by interacting with histamine receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Betahistine-d3 dihydrochloride involves its actions on histamine receptors. As a histamine H1 receptor agonist and a H3 receptor antagonist, it changes the generation of neuronal excitation . This interaction at the molecular level can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of Betahistine-d3 dihydrochloride over time in laboratory settings have been observed in several studies. For instance, a study showed that the incidence of attacks related to Meniere’s disease did not differ between different treatment groups over time . The overall monthly attack rate fell significantly .
Dosage Effects in Animal Models
In animal models, the effects of Betahistine-d3 dihydrochloride vary with different dosages. A study conducted on cats showed that betahistine treatment at different doses led to different outcomes . Lower doses had no effects on postural function recovery but induced an acute symptomatic effect characterized by a fast balance improvement . Higher doses induced both this acute effect and a significant acceleration of the recovery process .
Metabolic Pathways
Betahistine-d3 dihydrochloride is involved in metabolic pathways related to histamine. It is metabolized primarily into the inactive metabolite 2-pyridylacetic acid . There is both clinical and in vitro evidence that monoamine oxidase enzymes are responsible for the metabolism of betahistine .
準備方法
合成経路と反応条件
ベタヒスチン-d3 (塩酸塩)は、重水素化された前駆体から始まる多段階プロセスによって合成することができます。この合成には、制御された条件下で重水素化されたピリジンと重水素化されたエチルアミンを反応させて目的の生成物を形成することが含まれます。 この反応は通常、触媒を必要とし、不必要な副反応を防ぐために不活性雰囲気下で行われます 。
工業生産方法
ベタヒスチン-d3 (塩酸塩)の工業生産には、実験室と同様の反応条件を用いた大規模合成が含まれます。 このプロセスは、より高い収率と純度を実現するために最適化されており、多くの場合、再結晶やクロマトグラフィーなどの複数の精製工程を伴うため、最終製品が医薬品基準を満たすようにします 。
化学反応の分析
反応の種類
ベタヒスチン-d3 (塩酸塩)は、次のものを含むいくつかの種類の化学反応を起こします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
主な生成物
酸化: 2-ピリジル酢酸
置換: N-アセチルベタヒスチン
科学研究への応用
ベタヒスチン-d3 (塩酸塩)は、その安定同位体標識のために、科学研究において広く使用されています。その用途には、次のものがあります。
薬物動態研究: 体内でのベタヒスチンの吸収、分布、代謝、排泄を研究するために使用されます.
代謝経路分析: ベタヒスチンの代謝物を同定および定量化するのに役立ちます.
薬物相互作用研究: ベタヒスチンと他の薬剤との間の潜在的な相互作用を調べるために使用されます.
類似化合物との比較
Betahistine-d3 (hydrochloride) can be compared with other histamine analogs and antivertigo agents:
Betahistine Dihydrochloride: The non-deuterated form, commonly used in clinical settings.
Betahistine Mesilate: Another salt form of betahistine, used interchangeably with the dihydrochloride form but with different pharmacokinetic properties.
Dimenhydrinate: An antihistamine used to treat motion sickness and vertigo, but with a different mechanism of action.
Betahistine-d3 (hydrochloride) is unique due to its stable isotopic labeling, making it particularly valuable in research settings for detailed pharmacokinetic and metabolic studies .
特性
IUPAC Name |
2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1D3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDFMHARQUBJRE-GXXYEPOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[3-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] hydrogen sulfate](/img/structure/B563284.png)





![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B563296.png)
![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)
![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)

